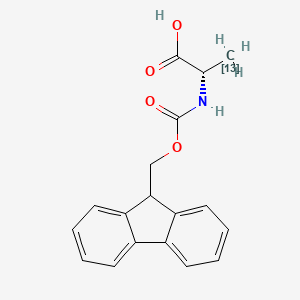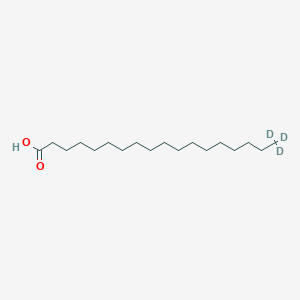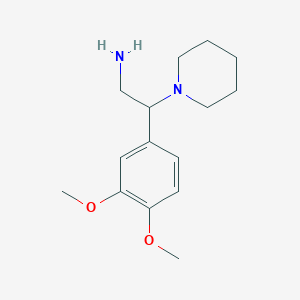
2-(3,4-二甲氧基苯基)-2-哌啶-1-基乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a piperidine ring attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
科学研究应用
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular pathways.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it might interact with similar targets as DMPEA, such as dopamine receptors.
Mode of Action
Based on its structural similarity to dmpea, it might interact with dopamine receptors, leading to changes in neurotransmission .
Biochemical Pathways
If it acts similarly to dmpea, it might influence the dopaminergic pathways .
Pharmacokinetics
Similar compounds like dmpea have been shown to have some activity as a monoamine oxidase inhibitor , which could impact its bioavailability and metabolism.
Result of Action
Dmpea has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . If 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine acts similarly, it might have similar effects.
生化分析
Biochemical Properties
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine plays a significant role in biochemical reactions, particularly those involving neurotransmitter systems. This compound interacts with several enzymes, including monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). These enzymes are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. The interaction of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine with these enzymes can lead to the inhibition of their activity, resulting in increased levels of neurotransmitters in the synaptic cleft .
Additionally, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine has been shown to bind to various receptor proteins, including dopamine receptors and serotonin receptors. These interactions can modulate the signaling pathways associated with these receptors, leading to altered neurotransmission and potential psychoactive effects .
Cellular Effects
The effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of monoamine oxidase by 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can lead to increased levels of dopamine, which in turn can activate downstream signaling pathways such as the cAMP-PKA pathway .
In non-neuronal cells, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine may affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. This can result in changes in the levels of various metabolites and overall cellular energy balance .
Molecular Mechanism
At the molecular level, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine exerts its effects through several mechanisms. One key mechanism is the inhibition of monoamine oxidase, which prevents the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects .
Additionally, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can bind to dopamine and serotonin receptors, modulating their activity and influencing downstream signaling pathways. This can result in changes in gene expression and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can result in adaptive changes in cellular function, such as receptor desensitization and alterations in enzyme activity .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine in animal models vary with different dosages. At low doses, this compound can enhance neurotransmitter signaling and produce psychoactive effects. At high doses, it can lead to toxic effects, including neurotoxicity and damage to dopaminergic neurons . Threshold effects have been observed, where a certain dosage is required to produce significant biochemical and cellular changes.
Metabolic Pathways
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of various metabolites in the brain and other tissues.
Transport and Distribution
Within cells and tissues, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neurotransmitter systems . Transporters and binding proteins may facilitate its movement within cells, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial enzymes can influence mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4-dimethoxybenzaldehyde with piperidine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the piperidine ring.
Mescaline: Another related compound with an additional methoxy group at the 5 position.
Bevantolol: A beta-1 adrenoceptor antagonist that shares structural similarities.
Uniqueness
2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine is unique due to the presence of both the piperidine ring and the dimethoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXUGRPOSRWTAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
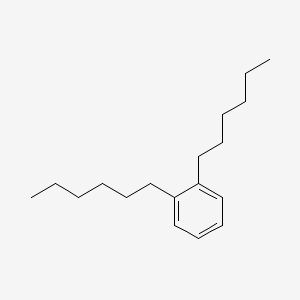

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]-pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)



![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)
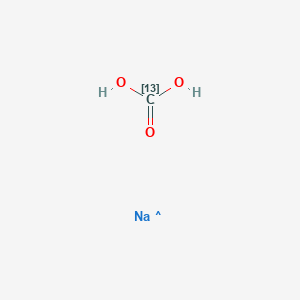
![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)

